3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound featuring a thiazole ring and a bicyclic structure
Mechanism of Action
Target of Action
The primary targets of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[22Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, they can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target it interacts with .
Cellular Effects
Thiazole derivatives have been found to have diverse effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the formation of the thiazole ring followed by its attachment to the bicyclic structure. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-2-amine
- 1-Azabicyclo[2.2.2]octane derivatives
- Thiazole-based compounds with different substituents
Uniqueness
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its combination of a thiazole ring and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-7-15-11(12-8)14-10-6-13-4-2-9(10)3-5-13/h7,9-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDJDNEMOBUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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